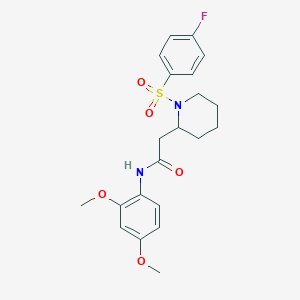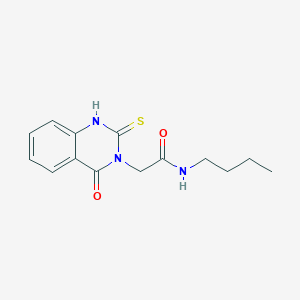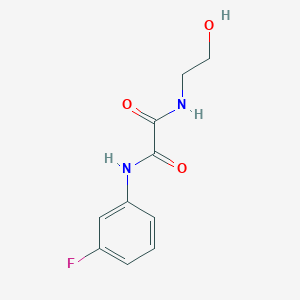![molecular formula C21H26N2O3S B2560014 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207058-43-2](/img/structure/B2560014.png)
7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[3,2-d]pyrimidine core, which is fused with a phenyl ring substituted with diethoxy groups and a butyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution with Diethoxyphenyl Group: The phenyl ring with diethoxy substituents can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of Butyl Side Chain: The butyl side chain can be attached through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the thieno[3,2-d]pyrimidine core.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.
Substitution: The diethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the diethoxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(3,4-dimethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3,4-dihydroxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3,4-dichlorophenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern. The presence of diethoxy groups on the phenyl ring and the butyl side chain confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-25-17-8-7-15(11-18(17)26-6-2)16-12-27-20-19(16)22-13-23(21(20)24)10-9-14(3)4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTOOOUBJUXQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2559939.png)


![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)
![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)
![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2559952.png)
![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2559953.png)
